Ethyl 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)oxazole-2-carboxylate
Description
Ethyl 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)oxazole-2-carboxylate is a heterocyclic compound featuring an oxazole core substituted with chlorine-bearing aromatic rings. The oxazole ring is esterified at the 2-position with an ethyl group, while the 4- and 5-positions are occupied by 2,4-dichlorophenyl and 4-chlorophenyl groups, respectively.
Properties
Molecular Formula |
C18H12Cl3NO3 |
|---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
ethyl 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C18H12Cl3NO3/c1-2-24-18(23)17-22-15(13-8-7-12(20)9-14(13)21)16(25-17)10-3-5-11(19)6-4-10/h3-9H,2H2,1H3 |
InChI Key |
PIQPDAZGMGZRFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C(O1)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)oxazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chlorobenzoyl chloride with 2,4-dichlorophenylacetic acid in the presence of a base, followed by cyclization with ethyl oxalyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)oxazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction may produce oxazole-2-carboxylates.
Scientific Research Applications
Ethyl 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)oxazole-2-carboxylate has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)oxazole-2-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Key Attributes
- CAS No: 849722-53-8
- Molecular Formula: C₁₈H₁₂Cl₃NO₃
- Synonym: AKOS022188008, MolPort-035-685-178
- Suppliers : 3 commercial suppliers (as of 2025) .
Structural Analogues in Anticancer Activity
A. 1,3,4-Oxadiazole Derivatives
Compounds with 1,3,4-oxadiazole moieties and chlorophenyl substituents have demonstrated potent anticancer activity. For example:
- Ethyl 4-(3-chlorophenyl)-2-(((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)-6-methyl-1,4-dihydropyrimidine-5-carboxylate (92) :
- Ethyl 2-(((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)-4-(2,4-dichlorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate (93) :
Key Insight: The 2,4-dichlorophenyl group in compound 93 slightly reduces potency compared to the 3-chlorophenyl analogue 92, suggesting steric or electronic effects influence activity. Both outperform monastrol, a known kinesin inhibitor, highlighting the importance of chlorine substitution patterns .
B. Pyrazole Derivatives
Pyrazole-based compounds with similar substituents, such as SR141716A (Rimonabant) , exhibit distinct pharmacological profiles:
- Structure : N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide.
- Activity: Cannabinoid CB1 receptor inverse agonist (Ki = 1.8 nM) .
- Comparison : While structurally analogous in chlorophenyl substitution, the pyrazole core and amide group shift its target specificity toward neurological pathways rather than cytotoxicity .
Substituent Position and Heterocycle Core Effects
A. Chlorophenyl Position
- Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate (CAS: 127919-28-2):
B. Heterocycle Core Variations
- Oxazole vs. Isoxazole : Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate (CAS: 1020569-65-6) shows that replacing oxazole with isoxazole (an oxygen-nitrogen heterocycle) modifies ring strain and dipole moments, influencing reactivity and target engagement .
Biological Activity
Ethyl 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)oxazole-2-carboxylate is a synthetic organic compound belonging to the oxazole derivative class. Its complex structure, characterized by multiple aromatic rings and halogen substituents, contributes to its notable biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed overview of the compound's biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C₁₈H₁₂Cl₃N₁O₃
- Molecular Weight : 396.65 g/mol
- CAS Number : 849722-52-7
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The compound's mechanism of action typically involves the inhibition of microbial growth through interactions with specific enzymes or cellular targets.
Key Findings :
- In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains.
- A comparative analysis with known antimicrobial agents demonstrated that this oxazole derivative has a broader spectrum of activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. The compound has shown efficacy in inducing apoptosis in cancer cells.
Case Study :
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and others.
- IC₅₀ Values : The compound exhibited IC₅₀ values in the low micromolar range against MCF-7 cells, indicating potent cytotoxic effects.
- Mechanism of Action : Western blot analysis revealed that treatment with this compound increased p53 expression levels and activated caspase-3 pathways, leading to apoptosis in cancer cells .
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common method includes:
- Reaction of 4-chlorobenzoyl chloride with 2,4-dichlorophenylacetic acid in the presence of a base.
- Cyclization with ethyl oxalyl chloride to form the oxazole ring.
Optimized reaction conditions and advanced purification techniques such as recrystallization enhance yield and purity.
Comparative Analysis with Similar Compounds
The following table summarizes the structural differences and biological activities of compounds related to this compound:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 5-(2,4-dichlorophenyl)oxazole-2-carboxylate | C₁₈H₁₂Cl₂N₁O₃ | Lacks the 4-chlorophenyl group |
| Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate | C₁₈H₁₂ClN₁O₃ | Contains a different chlorinated phenyl group |
| Ethyl 5-methyl-1,3-oxazole-4-carboxylic acid | C₁₂H₉NO₂ | Methyl substitution instead of chlorinated phenols |
The unique halogenated structure of this compound enhances its biological activity compared to simpler derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
